N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound features a bicyclic heteroaromatic core comprising a 1,3,4-thiadiazole ring fused with a 1,3-thiazole moiety. The thiadiazole ring adopts a (2Z)-configuration, with a methyl substituent at position 3. The thiazole ring is substituted at position 4 with a phenyl group and at position 2 with a 1H-pyrrol-1-yl group, contributing to its planar, conjugated structure. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₇H₁₄N₆OS₂ (molecular weight ~390.5) based on structural analogs .
Properties
Molecular Formula |
C17H13N5OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5OS2/c1-11-20-21-16(24-11)19-15(23)14-13(12-7-3-2-4-8-12)18-17(25-14)22-9-5-6-10-22/h2-10H,1H3,(H,19,21,23) |
InChI Key |
PADDNNPIPHOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Route 2: One-Pot Multi-Component Reaction
Strategy : Combine thiadiazole and thiazole precursors with carboxamide-forming agents in a single step.
Route 3: Solid-Phase Synthesis
Application : Resin-bound thiadiazole intermediates for combinatorial synthesis.
-
Method : Attach 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene to a resin, followed by sequential coupling with thiazole precursors.
-
Yield : Moderate (~50%), with challenges in stereochemical purity.
Optimization Strategies
Reaction Conditions for Carboxamide Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole and thiazole derivatives. For instance, derivatives of thiadiazoles have shown promising results in inhibiting the growth of human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiadiazole structure can enhance cytotoxicity against these cancer types .
Mechanism of Action
The proposed mechanism involves the interaction with cellular pathways that regulate apoptosis and cell cycle progression. The presence of the pyrrole group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and improved bioavailability .
Research Findings
A specific study reported that a related thiadiazole derivative exhibited an IC50 value of 2.94 µM against HepG2 cells, indicating significant cytotoxicity . This suggests that N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may possess similar or enhanced activity.
Agricultural Applications
Pesticide Development
Thiadiazole derivatives are also explored for their potential as pesticides due to their ability to disrupt biological processes in pests. The structural features of this compound make it a candidate for developing new agrochemicals that are effective against a range of agricultural pests while being environmentally friendly .
Insecticidal Properties
Research has indicated that compounds with similar structures exhibit insecticidal properties by interfering with the nervous system of insects. This could lead to the development of more targeted insecticides that minimize harm to non-target species .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various thiazole and thiadiazole derivatives demonstrated their efficacy against cancer cell lines. The derivatives were synthesized and tested for their cytotoxic effects using standard assays. The results indicated that modifications in the substituents significantly impacted their anticancer activity .
Case Study 2: Pesticidal Efficacy
Another investigation focused on synthesizing new thiadiazole-based pesticides. The synthesized compounds were evaluated for their insecticidal activity against common agricultural pests. Results showed that certain derivatives exhibited potent activity comparable to established pesticides .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. Specific pathways affected by the compound would depend on its precise biological activity, which is the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of N-substituted thiazole-thiadiazole carboxamides. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects: The 5-methyl group in the target compound likely offers a balance between steric bulk and lipophilicity. Ethyl (C₂H₅) and methoxymethyl (CH₂OCH₃) substituents alter solubility and metabolic stability.
- Linkage Variations : Thiourea analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to carboxamides, influencing target binding affinities .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : Calculated logP values (estimated via fragment-based methods):
- Metabolic Stability : Methyl and ethyl groups may undergo oxidative metabolism (via CYP450 enzymes), whereas methoxymethyl is prone to demethylation.
Research Implications and Gaps
- Biological Activity: No direct activity data for the target compound are provided in the evidence. However, analogs like the ethyl derivative are hypothesized to exhibit enhanced bioavailability due to increased lipophilicity .
- Safety and Toxicity : MSDS data are unavailable; thiourea analogs (e.g., ) may pose higher toxicity risks due to reactive sulfur moieties .
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound with significant potential in pharmacology. This article explores its biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.
- Molecular Formula : C₁₂H₁₅N₃O₃S
- Molecular Weight : 281.33 g/mol
- CAS Number : 946340-62-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | |
| Compound B | HCT116 | 8.0 | |
| Compound C | SW620 | 15.0 |
In a comparative study, N-[5-methylthiadiazole] derivatives exhibited IC₅₀ values ranging from 8 to 15 µM against different cancer cell lines, indicating promising anticancer properties.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been documented to possess significant antibacterial and antifungal properties.
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal species.
Enzyme Inhibition
Thiadiazole derivatives are also known for their enzyme inhibition capabilities. The compound has been evaluated for its ability to inhibit α-amylase and urease enzymes.
Table 3: Enzyme Inhibition Potency
These results indicate that the compound could be a candidate for developing treatments targeting metabolic disorders and infections.
Study on Antitumor Activity
A study conducted by Da Silva et al. examined the cytotoxic effects of various thiadiazole derivatives on glioblastoma cells. The results indicated that certain modifications in the thiadiazole structure significantly enhanced antitumor activity. The study concluded that N-substituted thiadiazoles could serve as lead compounds in anticancer drug development .
Study on Antimicrobial Effects
Research published in Pharmacological Reviews assessed the antimicrobial properties of thiadiazoles against Mycobacterium tuberculosis. The findings revealed that specific thiadiazole derivatives exhibited up to 96% inhibition at concentrations of 250 μg/mL, suggesting their potential in treating resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step pathways, including cyclocondensation, coupling reactions, and regioselective functionalization. For example:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the pyrrole moiety using Ullmann coupling or Pd-catalyzed cross-coupling reactions, requiring inert atmospheres (N₂/Ar) and precise temperature control (60–100°C) .
- Critical Conditions : Solvent polarity (DMF or THF), catalyst selection (e.g., K₂CO₃ for nucleophilic substitution), and pH adjustments to stabilize intermediates .
Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Z-configuration (e.g., chemical shifts for thiadiazole protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirmation of carboxamide (C=O stretch ~1670 cm⁻¹) and thiadiazole (C=N stretch ~1550 cm⁻¹) functionalities .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values ensure purity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
- Approach :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer reactivity .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinities and pose validation (e.g., AutoDock Vina). Evidence from similar compounds shows thiadiazole-thiazole hybrids targeting ATP-binding pockets .
- Machine Learning : Models trained on structural analogs predict synthetic yields or bioactivity, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectral data or biological assay results for this compound?
- Resolution Workflow :
- Data Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺) .
- Crystallography : Single-crystal X-ray diffraction (if feasible) to unambiguously assign stereochemistry .
- Bioassay Reproducibility : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive/negative controls. For inconsistent results, re-test under varied conditions (pH, temperature) to identify stability issues .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
- SAR Insights :
- Thiadiazole Modifications : Replacing the 5-methyl group with electron-withdrawing groups (e.g., Cl, NO₂) enhances electrophilicity, improving enzyme inhibition (e.g., α-glucosidase IC₅₀ reduced by 40%) .
- Pyrrole Substitutions : Bulky substituents (e.g., 2-thienyl instead of phenyl) may sterically hinder target binding, reducing activity .
- Carboxamide Bioisosteres : Replacing the carboxamide with sulfonamide groups alters solubility and membrane permeability, impacting pharmacokinetics .
Methodological Notes
- Synthetic Challenges : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to isolate intermediates .
- Advanced Characterization : Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
